molecular formula C24H32N4O2 B2634398 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-propyloxalamide CAS No. 941995-70-6

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-propyloxalamide

Cat. No. B2634398
CAS RN: 941995-70-6
M. Wt: 408.546
InChI Key: YCHFGHGRVMCZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-propyloxalamide is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-propyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-propyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Agents

  • Compounds similar to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-propyloxalamide have been identified for their potent topoisomerase I-targeting activity and cytotoxicity, which are significant in the context of anticancer research. For instance, studies have shown the effectiveness of analogs with specific substituents at the 11-position in targeting topoisomerase I and demonstrating anticancer properties (Ruchelman et al., 2004).

Psychotropic and Sedative Actions

  • Certain derivatives have been found to exhibit psychotropic, anti-inflammatory, and sedative actions. This includes a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which have demonstrated marked sedative effects and high anti-inflammatory activity (Zablotskaya et al., 2013).

Sleep-Wake Modulation

  • Research on orexin receptors, which play a role in maintaining wakefulness, has indicated the potential of compounds with a structure similar to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-propyloxalamide in sleep-wake modulation. For example, the blockade of certain orexin receptors with specific antagonists can initiate and prolong sleep (Dugovic et al., 2009).

Molecular Docking and Antitumor Screening

  • Some compounds in this category have been used in molecular docking studies to understand their binding affinity toward specific proteins, leading to apoptosis in cancer cells. This is significant for developing targeted cancer therapies (Saleh et al., 2020).

Structural and Physicochemical Characterization

  • Structural determination and physicochemical characterization of these compounds contribute to a better understanding of their potential therapeutic applications. Studies have focused on elucidating the crystal structure and exploring possible applications in various fields, including medicinal chemistry (Otero et al., 2017).

properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-4-14-25-23(29)24(30)26-16-22(19-9-11-21(12-10-19)27(2)3)28-15-13-18-7-5-6-8-20(18)17-28/h5-12,22H,4,13-17H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHFGHGRVMCZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-propyloxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.